
5-Methoxypyridine-2,3-diamine
Overview
Description
5-Methoxypyridine-2,3-diamine is a pyridine derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various targets, influencing many cellular pathways necessary for the proper functioning of cells .
Mode of Action
It’s worth noting that the compound’s structure, which includes an imidazole ring fused with a pyridine moiety, is similar to other compounds that have shown a variety of biological activities .
Biochemical Pathways
Similar compounds have been found to influence many cellular pathways necessary for the proper functioning of cells .
Result of Action
Compounds with similar structures have been found to have a variety of biological activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 5-Methoxypyridine-2,3-diamine involves the reduction of 6-methoxy-3-nitropyridin-2-amine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reduction yields this compound, which is typically used immediately in subsequent reactions without further purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale catalytic hydrogenation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: As mentioned, it can be synthesized through the reduction of nitro compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: this compound itself.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
5-Methoxypyridine-2,3-diamine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions such as oxidation, reduction, and substitution. For example:
- Oxidation: Can be converted to nitro or nitroso derivatives using agents like potassium permanganate (KMnO).
- Substitution: Participates in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Biology
The compound has garnered attention for its potential biological activities:
- Enzyme Modulation: It is studied for its role in modulating enzyme interactions that affect metabolic pathways.
- Antimicrobial Activity: Research indicates that it exhibits significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 56 μg/mL and 55 μg/mL respectively.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 56 μg/mL |
Escherichia coli | 55 μg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may inhibit tumor cell growth. In vitro investigations have shown its potential to induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies
Antiviral Activity:
Research has explored the antiviral potential of pyridine derivatives during the COVID-19 pandemic. Certain compounds have demonstrated the ability to inhibit viral replication in cell cultures, highlighting their relevance in developing antiviral therapies.
Neuroprotective Effects:
Studies on related compounds have indicated neuroprotective properties in rodent models of neurodegenerative diseases such as Parkinson's disease. These compounds could enhance cognitive functions and reduce neurodegeneration markers .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: Similar structure but lacks the methoxy group.
6-Methoxypyridine-2,3-diamine: Similar but with a different substitution pattern.
5-Chloropyridine-2,3-diamine: Similar but with a chlorine substituent instead of a methoxy group.
Uniqueness
5-Methoxypyridine-2,3-diamine is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its non-methoxylated counterparts .
Biological Activity
5-Methoxypyridine-2,3-diamine is a pyridine derivative that has garnered interest in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H9N3O
- Molecular Weight : 139.16 g/mol
- Structure : The compound features a methoxy group and two amino groups on the pyridine ring, which significantly influence its biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the methoxy group enhances hydrophobic interactions. These interactions can modulate cellular pathways, leading to therapeutic effects.
Target Interactions
- Enzyme Interactions : The compound is studied for its role in enzyme modulation, which can affect metabolic pathways.
- Cellular Pathways : Similar compounds have been shown to influence critical cellular functions such as apoptosis and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted that pyridine derivatives possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 56 μg/mL |
Escherichia coli | 55 μg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer properties are under investigation, with preliminary data suggesting it may inhibit tumor cell growth. In vitro studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
- Antiviral Activity : In light of the COVID-19 pandemic, research has focused on the antiviral potential of pyridine derivatives. A study demonstrated that certain pyridine compounds could inhibit viral replication in cell cultures, showcasing the relevance of this compound in this context .
- Neuroprotective Effects : Another study evaluated the neuroprotective effects of related compounds in rodent models of Parkinson's disease. The results indicated that these compounds could enhance cognitive function and reduce neurodegeneration markers, suggesting a potential therapeutic application for neurodegenerative diseases .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2,3-Diaminopyridine | Lacks methoxy group; less hydrophobic | Lower antibacterial activity |
4-Methoxypyridine | Lacks amino groups; reduced hydrogen bonding | Limited therapeutic applications |
2,3-Diamino-5-methoxypyridine | Methoxy at different position; altered reactivity | Varies in biological activity |
The presence of both amino and methoxy groups in this compound enhances its solubility and interaction with biological targets, making it a promising candidate for further research.
Properties
IUPAC Name |
5-methoxypyridine-2,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEYMWZZKHKJGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307006 | |
Record name | 5-Methoxy-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618439-83-1 | |
Record name | 5-Methoxy-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618439-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.